molecular formula C13H11ClN2O2S B2778456 2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide CAS No. 338750-39-3

2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide

Cat. No.: B2778456
CAS No.: 338750-39-3
M. Wt: 294.75
InChI Key: CZSGWTAEYWIIGA-UHFFFAOYSA-N
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Description

2-Acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide (CAS 338750-39-3) is a specialized organic compound with a molecular formula of C13H11ClN2O2S and a molecular weight of 294.75 g/mol . It features a thiophene core functionalized with an acetamido group and a 4-chlorophenyl carboxamide moiety, a structure that imparts potential utility in medicinal chemistry and pharmaceutical research . This compound is of significant interest in early-stage drug discovery, particularly in the development of novel thiophene-3-carboxamide derivatives. Such derivatives have been extensively investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase target in anti-angiogenesis therapy . The design of these inhibitors often leverages the thiophene carboxamide scaffold as a critical structural component to interact with the kinase domain, potentially disrupting the VEGFR-2 signaling pathway that is crucial for tumor proliferation and metastasis . The presence of the acetamido group can enhance the compound's solubility and bioavailability, while the chlorophenyl substituent may contribute to specific binding affinity with biological targets . Its well-defined molecular architecture makes it a suitable intermediate or building block for the synthesis of more complex molecules targeting specific biological activity. The product is provided with high purity and is intended for research applications in chemical biology and pharmaceutical development. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c1-8(17)15-13-11(6-7-19-13)12(18)16-10-4-2-9(14)3-5-10/h2-7H,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSGWTAEYWIIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CS1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide typically involves the reaction of 2-aminothiophene-3-carboxylic acid with 4-chloroaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that thiophene derivatives, including 2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide, exhibit promising anticancer properties. Several studies have focused on their cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Studies : In vitro assays have shown that this compound can significantly inhibit the growth of cancer cells, such as HepG2 (liver cancer) and MCF-7 (breast cancer) cells. For instance, compounds derived from similar structures demonstrated cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and the inhibition of critical survival pathways in cancer cells. The presence of the chlorophenyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets .

Acetylcholinesterase Inhibition

Another significant application of 2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide is its potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease:

  • Enzyme Inhibition Studies : The compound has shown a remarkable ability to inhibit acetylcholinesterase activity, surpassing that of established drugs like donepezil. This suggests its potential role in increasing acetylcholine levels in the brain, thereby improving cognitive function .
  • Binding Affinity : Molecular docking studies indicate that this compound has a high binding affinity for the active site of acetylcholinesterase, which may enhance its efficacy as a therapeutic agent against Alzheimer's disease .

Antibiotic Potential

The structural characteristics of 2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide also position it as a candidate for antibiotic development:

  • Inhibition of Bacterial Enzymes : Similar thiophene derivatives have been reported to inhibit enzymes critical for bacterial survival, suggesting that this compound could be explored further for its antibacterial properties .

Synthesis and Structural Modifications

The synthesis of 2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide typically involves multi-step organic reactions:

  • Synthesis Methods : Common methods include the reaction of thiophene derivatives with chloroacetamide reagents under controlled conditions to yield the desired compound .
  • Structural Variations : Researchers are actively exploring structural modifications to enhance biological activity and selectivity against specific targets. Variations in substituents on the thiophene ring can significantly influence the pharmacological profile of these compounds .

Case Studies and Research Findings

Several case studies highlight the effectiveness and versatility of 2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against HepG2 and MCF-7 cell lines with IC50 values indicating strong inhibition.
Study 2Acetylcholinesterase InhibitionExhibited higher inhibition rates compared to donepezil, suggesting potential for Alzheimer's treatment .
Study 3Antibiotic PotentialShowed promise in inhibiting bacterial enzymes, warranting further investigation into its antibacterial properties .

Mechanism of Action

The mechanism of action of 2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Yield (%) Melting Point (°C) Key Functional Groups Biological Activity Reference
Target Compound 2-acetamido, N-(4-chlorophenyl) - - Acetamido, 4-Cl-phenyl - -
Compound 3l (2-amino-N-butyl-5-(4-chlorophenyl)thiophene-3-carboxamide) 2-amino, 5-(4-Cl-phenyl), N-butyl 31 - Amino, 4-Cl-phenyl, butyl 15-LOX-1 inhibition
Compound 15 (4-hydrazinocarbonyl derivative) 4-hydrazinocarbonyl, N-(4-methoxyphenyl) 84 >300 Hydrazinocarbonyl, 4-OMe-phenyl Hepatocellular screening
Compound 3b (2-acetamido-N-(4-chlorophenyl)-3-(naphthalen-2-yl)but-2-enamide) Naphthalen-2-yl, 4-Cl-phenyl - - Naphthyl, 4-Cl-phenyl Antioxidant activity
Compound 20a (N-(4-Cl-phenyl)-4-cyano-3-methyl-thiophene-2-carboxamide) 4-cyano, 3-methyl, morpholino - - Cyano, methyl, morpholino -

Biological Activity

2-Acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, synthesizing findings from diverse research studies, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique thiophene ring structure, which is known for its biological activity. The presence of the 4-chlorophenyl group enhances its pharmacological properties. The molecular formula is C_{11}H_{10}ClN_{2}O_{2}S, indicating the presence of functional groups that are crucial for its biological interactions.

The biological activity of 2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide is primarily attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may inhibit key enzymes or receptors involved in disease processes:

  • Enzyme Inhibition : The compound has been shown to inhibit certain kinases and proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .
  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, making it a candidate for further development against resistant strains of bacteria .

Biological Activity Studies

Several studies have evaluated the biological activity of 2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide through various assays:

Anticancer Activity

A notable study investigated the cytotoxic effects of this compound on different cancer cell lines, including ovarian and breast carcinoma. The results indicated:

  • In vitro Efficacy : The compound demonstrated potent cytotoxicity against HepG2 liver cancer cells with an IC_{50} value significantly lower than many existing chemotherapeutics .
  • Synergistic Effects : When combined with sorafenib, a well-known anticancer drug, the compound showed enhanced chemosensitizing activity, indicating potential for combination therapy .

Antimicrobial Activity

The antimicrobial efficacy of 2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide was assessed against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 5 to 20 µg/mL against several Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum activity .
  • Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Case Study 1: Anticancer Efficacy

In a study conducted on human breast cancer cell lines, treatment with varying concentrations of 2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide resulted in a dose-dependent reduction in cell viability. The most effective concentration was found to be 25 µM, leading to a reduction in viability by approximately 60% compared to untreated controls.

Case Study 2: Antimicrobial Resistance

A recent investigation into the antimicrobial properties revealed that the compound effectively inhibited the growth of multi-drug resistant strains of Staphylococcus aureus. This study highlighted the potential use of this compound as an alternative treatment option in cases where conventional antibiotics fail.

Summary Table of Biological Activities

Activity TypeAssay MethodEfficacy (IC50/MIC)Reference
AnticancerMTT AssayIC50 = 25 µM
AntimicrobialBroth MicrodilutionMIC = 5-20 µg/mL

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling acetamide derivatives with chlorophenyl-thiophene precursors. Key steps include amide bond formation and cyclization. Optimization involves controlling temperature (e.g., reflux at 110°C), solvent selection (e.g., dichloromethane or DMF), and catalysts (e.g., triethylamine). Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs recrystallization (methanol/ethanol) or HPLC .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves substituent positions and stereochemistry, while infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretches). Mass spectrometry (HRMS) confirms molecular weight, and X-ray crystallography provides absolute stereochemical configuration .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Standard assays include:

  • Antimicrobial : Broth microdilution to determine MIC against bacterial/fungal strains.
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases.
    Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls are critical .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from structural analogs or assay conditions. Strategies include:

  • Structural Validation : Re-analyze compound purity via HPLC and confirm stereochemistry with X-ray crystallography.
  • Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration).
  • SAR Analysis : Compare activity trends across analogs to identify critical functional groups (e.g., chloro-substituent effects) .

Q. What computational strategies predict target interactions for this compound?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) models binding to proteins (e.g., kinases), while molecular dynamics simulations assess stability. Pharmacophore modeling identifies essential interaction sites (e.g., hydrogen bonds with the acetamido group). Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) .

Q. How can green chemistry principles be integrated into synthesis?

  • Methodological Answer : Replace traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether). Use continuous flow reactors to enhance efficiency and reduce waste. Catalytic methods (e.g., enzymatic catalysis for amide bond formation) minimize byproducts .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line NMR). Optimize crystallization conditions (e.g., cooling rate, antisolvent addition) to control polymorphism. Statistical tools (e.g., Design of Experiments) identify critical process parameters .

Q. How to design structure-activity relationship (SAR) studies for analogs?

  • Methodological Answer : Systematically modify substituents (e.g., replacing 4-chlorophenyl with fluorophenyl) and evaluate changes in bioactivity. Use multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with activity. High-throughput screening accelerates SAR profiling .

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